4-Cyclopropyl-1H-imidazole-2-carbaldehyde
Description
4-Cyclopropyl-1H-imidazole-2-carbaldehyde (CAS: 1256824-13-1) is an imidazole derivative featuring a cyclopropyl substituent at the 4-position and a formyl group (-CHO) at the 2-position of the imidazole ring. Its molecular formula is C₇H₈N₂O (molecular weight: 136.15 g/mol). The compound’s structure combines the aromatic heterocyclic framework of imidazole with the steric constraint of the cyclopropyl group and the electrophilic character of the aldehyde moiety. These features make it a candidate for applications in medicinal chemistry, catalysis, and materials science, particularly in the design of ligands or bioactive molecules .
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-7-8-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POERCHPFTFRVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379179-90-4 | |
| Record name | 4-cyclopropyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Cyclopropyl-1H-imidazole-2-carboxylic acid.
Reduction: 4-Cyclopropyl-1H-imidazole-2-methanol.
Substitution: Various N-substituted imidazole derivatives.
Scientific Research Applications
Chemistry
4-Cyclopropyl-1H-imidazole-2-carbaldehyde serves as a building block in the synthesis of more complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals. Its unique structure allows for the modification of functional groups, leading to diverse derivatives.
Biology
Research indicates that this compound may act as an enzyme inhibitor , interacting with active sites in various enzymes. Its ability to form covalent bonds with nucleophilic residues enhances its potential as a therapeutic agent.
Medicine
The compound is being explored for its therapeutic properties , particularly in:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Industry
In industrial applications, this compound is utilized in:
- Functional Materials : Development of dyes and sensors due to its unique electronic properties.
- Pharmaceutical Formulations : As an intermediate in synthesizing drugs with enhanced efficacy.
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of this compound on human farnesyltransferase (hFTase), demonstrating an IC50 value of 25 nM, indicating significant potential as a therapeutic agent against certain cancers . -
Antimicrobial Activity Assessment :
In vitro tests revealed that derivatives of this compound exhibited notable antimicrobial activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics . -
Polymerase Inhibition Research :
Research into poly(ADP-ribose) polymerase inhibitors highlighted the potential of compounds related to this imidazole derivative for use in cancer therapy by blocking DNA repair mechanisms .
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The cyclopropyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism: 2-Cyclopropyl-1H-imidazole-4-carbaldehyde
The positional isomer 2-Cyclopropyl-1H-imidazole-4-carbaldehyde (CID 64115959) shares the same molecular formula (C₇H₈N₂O ) but differs in the placement of the aldehyde group (4-position) and cyclopropyl group (2-position) (Table 1). Key distinctions include:
- Electronic Effects: The aldehyde group’s position influences electron distribution.
- Hydrogen Bonding : The aldehyde in the 2-position may participate in stronger intramolecular interactions with the NH group of the imidazole, affecting solubility and crystal packing .
- Collision Cross-Section (CCS) : Computational studies on the 4-carbaldehyde isomer suggest that substituent positioning affects molecular shape and CCS values, which are critical in mass spectrometry-based analyses .
Table 1: Comparison of Positional Isomers
| Property | 4-Cyclopropyl-1H-imidazole-2-carbaldehyde | 2-Cyclopropyl-1H-imidazole-4-carbaldehyde |
|---|---|---|
| Molecular Formula | C₇H₈N₂O | C₇H₈N₂O |
| Substituent Positions | Cyclopropyl (4), Aldehyde (2) | Cyclopropyl (2), Aldehyde (4) |
| SMILES | C1CC1C2=NC(=C(N2)C=O) | C1CC1C2=NC=C(N2)C=O |
| Hydrogen Bond Acceptor Sites | 3 (two N, one O) | 3 (two N, one O) |
| Key Applications | Ligand design, drug intermediates | Similar, with potential variance in reactivity |
Functional Group Variations: Cyclopropanecarbonyl Derivatives
Compounds like 2-Cyclopropanecarbonyl-1-methyl-1H-imidazole (CAS: 1171935-72-0) replace the aldehyde with a ketone group (Table 2). This substitution reduces electrophilicity compared to the aldehyde, impacting reactivity in nucleophilic acylations.
Table 2: Functional Group Comparison
| Compound | Functional Group | Reactivity Profile | Hydrogen Bonding Capacity |
|---|---|---|---|
| This compound | Aldehyde (-CHO) | High (electrophilic at carbonyl) | Acceptor (O) |
| 2-Cyclopropanecarbonyl-1-methyl-1H-imidazole | Ketone (-CO-) | Moderate (less electrophilic than CHO) | Acceptor (O) |
Substituent Effects: Bulky vs. Planar Groups
The crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid (CCDC 1038591) reveals how bulky substituents (e.g., diphenyl, hydroxypropyl) disrupt planar stacking of imidazole rings, whereas the cyclopropyl group in the target compound imposes a smaller steric footprint. This difference affects crystallization behavior and solubility. The benzoic acid group in the analogue introduces additional hydrogen-bond donor/acceptor sites, enabling complex supramolecular architectures—a feature absent in the aldehyde-bearing compounds .
Hydrogen Bonding and Crystal Packing
Etter’s graph set analysis () provides a framework to compare hydrogen-bonding motifs. For this compound, the aldehyde oxygen can act as an acceptor, forming C=O···H-N interactions with adjacent imidazole NH groups. In contrast, the hydroxyl and carbonyl groups in analogues like 4-[1-(2-hydroxypropyl)-...]benzoic acid enable extended networks (e.g., R₂²(8) rings), enhancing thermal stability .
Biological Activity
4-Cyclopropyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound notable for its unique structure, which includes a cyclopropyl group and an aldehyde functional group attached to an imidazole ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropyl group may enhance binding affinity through hydrophobic interactions, making it a valuable scaffold for drug design.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives of imidazole compounds were synthesized and evaluated for their antibacterial activity using the disk diffusion method. The results demonstrated that several derivatives, including those related to this compound, showed promising inhibition zones against these pathogens .
Anticancer Potential
The compound has also been explored for its anticancer activities. Studies have shown that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives were tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The findings suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth .
Study on Antibacterial Activity
In a study conducted by Jain et al., several imidazole derivatives were synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. The results indicated that compounds related to this compound demonstrated effective antibacterial properties with inhibition zones comparable to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 28 |
| This compound | E. coli | 25 |
Study on Anticancer Activity
Another significant study focused on the anticancer properties of imidazole derivatives, including this compound. It was found that these compounds exhibited cytotoxic effects on several cancer cell lines with IC50 values indicating potent activity against MCF-7 cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | PC-3 | 15.0 |
Q & A
Q. What are the common synthetic routes for preparing 4-Cyclopropyl-1H-imidazole-2-carbaldehyde, and how are reaction conditions optimized?
The synthesis of imidazole carbaldehydes often involves oxidation or catalytic dehydrogenation. For example, manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature can oxidize imidazole alcohols to carbaldehydes with high yields (~85%) . Cyclopropane ring introduction may require Suzuki-Miyaura coupling or cyclopropanation of pre-functionalized imidazole intermediates. Optimization includes solvent selection (e.g., DCM for MnO₂ reactions), temperature control (e.g., 50°C for Ru-based catalysts), and catalyst loading (e.g., 0.5–2 mol% for transition-metal catalysts). Reaction monitoring via TLC or LC-MS ensures intermediate stability and product purity.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm cyclopropyl proton environments (e.g., δ ~1.0–2.0 ppm for cyclopropane CH₂) and aldehyde resonance (δ ~9.5–10.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₈N₂O, exact mass 136.0637 g/mol).
- HPLC/GC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
- FT-IR : Aldehyde C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for confirming bond angles, torsional conformations, and cyclopropane ring geometry. Software like SHELXL refines structural models using least-squares algorithms, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks . For example, a related imidazole derivative (CCDC 1038591) revealed a planar imidazole ring (torsion angle <5°) and intermolecular hydrogen bonds (N–H⋯O) stabilizing the crystal lattice .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of imidazole carbaldehydes?
Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into D (donor), A (acceptor), and R (ring) motifs. For this compound:
- N–H⋯O (Aldehyde) : Forms chains (C(4) motif) or dimers (R₂²(8)).
- C–H⋯π (Cyclopropane) : Stabilizes stacking interactions in the crystal .
| Interaction Type | Distance (Å) | Angle (°) | Graph-Set Notation |
|---|---|---|---|
| N–H⋯O | 2.85–3.10 | 150–165 | C(4) or R₂²(8) |
| C–H⋯π | 3.30–3.50 | 110–130 | R₁²(6) |
Q. How can contradictory data in imidazole carbaldehyde reactivity be reconciled?
Discrepancies in reaction yields or byproduct formation often arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., aldehyde) may deactivate the imidazole ring toward electrophilic substitution.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks, while non-polar solvents stabilize cyclopropane rings.
- Catalyst Compatibility : MnO₂ may oxidize sensitive cyclopropane moieties, requiring milder catalysts (e.g., TEMPO/oxone) .
Methodological solutions include: - Design of Experiments (DoE) : Multivariate analysis to optimize temperature, solvent, and catalyst ratios.
- Time-Resolved Spectroscopy : Monitor intermediates via stopped-flow NMR or UV-Vis .
Methodological Notes
- Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to grow single crystals for SC-XRD.
- Safety : Handle aldehydes in fume hoods due to volatility; use PPE (gloves, goggles) as per SDS guidelines .
- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
